![molecular formula C12H16ClN3O B1491838 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane CAS No. 2097991-47-2](/img/structure/B1491838.png)
2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane
Übersicht
Beschreibung
Buspirone is an azaspiro compound that is 8-azaspiro[4.5]decane-7,9-dione substituted at the nitrogen atom by a 4-(piperazin-1-yl)butyl group which in turn is substituted by a pyrimidin-2-yl group at the N4 position .
Molecular Structure Analysis
The molecular formula of Buspirone is C21H31N5O2 . It has an average mass of 385.503 Da and a monoisotopic mass of 385.247772 Da .Physical And Chemical Properties Analysis
Buspirone is a white or almost white, crystalline powder. It is freely soluble in water and in methanol, practically insoluble in acetone .Wissenschaftliche Forschungsanwendungen
I have conducted several searches to find detailed information on the scientific research applications of “2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane”, but unfortunately, there is limited publicly available information on specific applications for this compound.
It’s possible that the applications of this compound are not widely documented or it is a relatively new area of research that has not yet been extensively published. One approach to finding more detailed information would be to search through scholarly articles or research databases such as Google Scholar .
Wirkmechanismus
Target of Action
The primary target of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane is the serotonin receptor . Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane acts as a serotonergic agonist . It binds to the serotonin receptor, mimicking the effects of serotonin, a neurotransmitter that modulates mood, cognition, reward, learning, memory, and numerous physiological processes .
Biochemical Pathways
The activation of the serotonin receptor by 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane can lead to various downstream effects. It can influence the release of many neurotransmitters, including glutamate, GABA, dopamine, epinephrine/norepinephrine, and acetylcholine, as well as many hormones, including oxytocin, prolactin, vasopressin, cortisol, corticotropin, and substance P among others .
Pharmacokinetics
The pharmacokinetic properties of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4It is known to be freely soluble in water and methanol, which suggests good bioavailability . The compound is practically insoluble in acetone .
Result of Action
The molecular and cellular effects of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane’s action are primarily related to its agonistic effect on the serotonin receptor. This can lead to an increase in serotonergic neurotransmission, which can have various effects depending on the specific subtype of the serotonin receptor that is activated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane. For instance, factors such as pH can affect the solubility and stability of the compound. Additionally, the presence of other substances that can interact with the serotonin receptor, such as other agonists or antagonists, can influence the efficacy of the compound .
Eigenschaften
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c13-10-7-11(15-9-14-10)16-5-4-12(8-16)3-1-2-6-17-12/h7,9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAWCJVIYWWYSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCN(C2)C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyrimidin-4-yl)-6-oxa-2-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





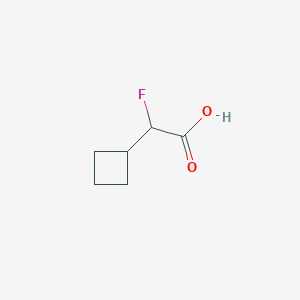
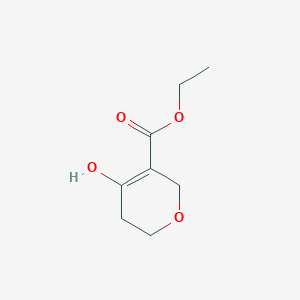
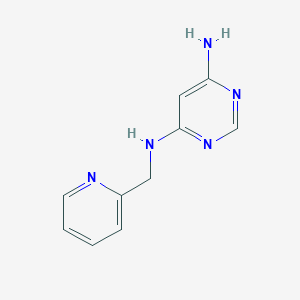

![5-Chloro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B1491767.png)

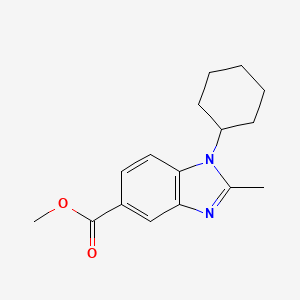

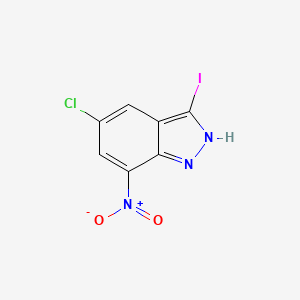


![1-[(3-Chlorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1491778.png)